3-Deazaneplanocin A hydrochloride 3-Deazaneplanocin A hydrochloride The lysine methyltransferase EZH2 (KMT6), part of the polycomb repressive complex 2, catalyzes trimethylation of lysine 27 on histone H3 and is involved in proliferation and aggressive cell growth associated with neoplastic cells. 3-Deazaneplanocin A is a cyclopentenyl analog of 3-deazaadenosine, originally synthesized as an inhibitor of S-adenosyl-L-homocysteine hydrolase. It has been shown to deplete EZH2 levels and to inhibit trimethylation of lysine 27 on histone H3 in cultured human acute myeloid leukemia (AML) HL-60 and OCI-AML3 cells and in primary AML cells in a dose-dependent manner (0.2-1 μM). 3-Deazaneplanocin A treatment of cultured human AML cells induces increased expression of the cell-cycle regulators p21, p27, and FBXO32, leading to cell cycle arrest and apoptosis. When used in combination with the pan-histone deacetylase inhibitor panobinostat (10 mg/kg), 3-deazaneplanocin A’s (1 mg/kg) antileukemic effects are synergistically enhanced in mice implanted with AML cells.
3-Deazaneplanocin A hydrochloride(DZNep hydrochloride) is an attractive epigenetic anticancer agent through the inhibition of the cellular enhancer of zeste homolog 2 (EZH2) protein. IC50 Value: 0.08-0.24 μM (NSCLC cell) Target: EZH2in vitro: The 3-deazaneplanocin A (DZNeP; 5 μmol/L, 72-hour exposure) modulated EZH2 and H3K27me3 protein expression and synergistically enhanced the antiproliferative activity of gemcitabine, with combination index values of 0.2 (PANC-1), 0.3 (MIA-PaCa-2), and 0.7 (LPC006). The drug combination reduced the percentages of cells in G-M phase (e.g., from 27% to 19% in PANC-1, P < 0.05) and significantly increased apoptosis compared with gemcitabine alone. Moreover, DZNeP enhanced the mRNA and protein expression of the nucleoside transporters hENT1/hCNT1, possibly because of the significant reduction of deoxynucleotide content (e.g., 25% reduction of deoxycytidine nucleotides in PANC-1), as detected by liquid chromatography/tandem mass spectrometry. DZNeP decreased cell migration, which was additionally reduced by DZNeP/gemcitabine combination (-20% in LPC006, after 8-hour exposure, P < 0.05) and associated with increased E-cadherin mRNA and protein expression. Furthermore, DZNeP and DZNeP/gemcitabine combination significantly reduced the volume of PDAC spheroids growing in CSC-selective medium and decreased the proportion of CD133+ cells. MTT assays demonstrated that DZNep treatment resulted in dose-dependent inhibition of proliferation in the NSCLC cell lines with a half maximal inhibitory concentration (IC50) ranging from 0.08 to 0.24 μM. in vivo: The pharmacokinetics of L-DZNep was investigated in Sprague-Dawley rats. In comparison with free drug, encapsulation of the DZNep in pegylated liposomes resulted in 99.3% reduction of the plasma clearance, whereas it increased the elimination half-life from 1.1 h to 8.0 h and the area under the plasma concentration curve by 138-fold.
Brand Name: Vulcanchem
CAS No.: 120964-45-6
VCID: VC0002099
InChI: InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1
SMILES: C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
Molecular Formula: C12H15ClN4O3
Molecular Weight: 298.72 g/mol

3-Deazaneplanocin A hydrochloride

CAS No.: 120964-45-6

Cat. No.: VC0002099

Molecular Formula: C12H15ClN4O3

Molecular Weight: 298.72 g/mol

* For research use only. Not for human or veterinary use.

3-Deazaneplanocin A hydrochloride - 120964-45-6

CAS No. 120964-45-6
Molecular Formula C12H15ClN4O3
Molecular Weight 298.72 g/mol
IUPAC Name (1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride
Standard InChI InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1
Standard InChI Key UNSKMHKAFPRFTI-FDKLLANESA-N
Isomeric SMILES C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N.Cl
SMILES C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
Canonical SMILES C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
Appearance white solid powder

Chemical and Structural Properties

Molecular Composition and Physicochemical Characteristics

3-Deazaneplanocin A hydrochloride (C12H14N4O3·HCl) features a cyclopentene core substituted with an imidazo[4,5-c]pyridin-4-amine group and hydroxymethyl and diol moieties . Its hydrochloride salt form enhances stability and solubility, with aqueous solutions prepared at concentrations up to 10 mM . Key physicochemical properties include:

PropertyValueSource
Molecular Weight298.7 Da
Purity≥98% (HPLC)
SolubilitySoluble in water
CAS Registry Number120964-45-6

The compound’s stereochemistry, particularly the (1S,2R,5R) configuration, is critical for its biological activity, as it determines binding affinity to SAHH and EZH2 .

Synthesis and Analytical Characterization

DZNep is synthesized via multistep organic reactions, starting from adenine derivatives and cyclopentene intermediates. High-performance liquid chromatography (HPLC) confirms its purity, while nuclear magnetic resonance (NMR) and mass spectrometry validate structural integrity . Batch-to-batch consistency is ensured through rigorous quality control, as evidenced by its use in reproducible preclinical studies .

Mechanism of Action: Targeting Epigenetic Regulation

Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH)

DZNep competitively inhibits SAHH with a Ki of 50 pM, leading to intracellular accumulation of S-adenosylhomocysteine (SAH) . SAH acts as a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, including EZH2, thereby reducing histone H3 lysine 27 trimethylation (H3K27me3) . This mechanism disrupts epigenetic silencing of tumor suppressor genes, such as p16 and p21, restoring their expression in cancer cells .

EZH2-Specific Effects

As a core component of the Polycomb Repressive Complex 2 (PRC2), EZH2 catalyzes H3K27me3, a marker of transcriptional repression. DZNep depletes EZH2 protein levels by promoting its proteasomal degradation, effectively reversing PRC2-mediated gene silencing . In non-small cell lung cancer (NSCLC) cell lines, this results in dose-dependent growth inhibition (IC50: 0.08–0.24 µM) and apoptosis .

Biological Effects and Preclinical Applications

Anticancer Activity

DZNep exhibits broad-spectrum antitumor effects:

  • Breast Cancer: Reduces tumor growth in xenograft models by reactivating silenced estrogen receptor-α (ERα) .

  • Leukemia: Synergizes with tyrosine kinase inhibitors to overcome drug resistance in BCR-ABL-positive cells .

  • Pancreatic Cancer: Suppresses metastasis by inhibiting EZH2-mediated epithelial-mesenchymal transition (EMT) .

Notably, DZNep selectively induces apoptosis in cancer cells while sparing normal fibroblasts, attributed to its preferential disruption of oncogenic epigenetic programs .

Stem Cell Reprogramming

In chemically induced pluripotent stem cells (CiPSCs), DZNep enhances Oct4 expression by erasing repressive H3K27me3 marks at pluripotency loci . This property positions it as a tool for improving reprogramming efficiency without genetic modification.

Organ Toxicity and Cognitive Impairment

Despite its therapeutic promise, chronic DZNep administration in murine models induces hepatotoxicity and renal injury, likely due to SAHH inhibition disrupting methionine metabolism . Additionally, treated mice exhibit impaired spatial memory, underscoring potential risks for cognitive function in clinical applications .

Pharmacokinetics and Toxicity Profile

In Vivo Pharmacodynamics

Studies in rodents reveal a plasma half-life of 2.1 hours, with peak concentrations achieved within 30 minutes of intraperitoneal injection . Tissue distribution is widespread, with high accumulation in the liver and kidneys, correlating with observed organ toxicity .

Dose-Limiting Toxicities

  • Hepatotoxicity: Elevated serum ALT and AST levels at doses ≥5 mg/kg .

  • Nephrotoxicity: Tubular necrosis and increased blood urea nitrogen (BUN) .

  • Cognitive Deficits: Impaired performance in Morris water maze tests, suggesting hippocampal dysfunction .

These findings emphasize the need for optimized dosing regimens and targeted delivery systems to mitigate off-target effects.

Clinical Implications and Future Directions

Combination Therapies

Co-administration with DNA-demethylating agents (e.g., 5-azacytidine) or chemotherapy (e.g., gemcitabine) enhances antitumor efficacy while reducing required DZNep doses, potentially lowering toxicity . For example, in pancreatic cancer models, DZNep/gemcitabine combinations reduce cell migration by 70% compared to monotherapy .

Biomarker Development

Pretreatment H3K27me3 levels may predict response to DZNep, as tumors with high PRC2 activity show greater sensitivity . Liquid biopsies detecting SAH accumulation could also monitor target engagement in clinical trials.

Novel Formulations

Nanoparticle-based delivery systems, such as liposomal DZNep, are under investigation to improve tumor targeting and reduce systemic exposure . Early-stage studies report a 3-fold increase in tumor drug concentration compared to free drug .

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